Boc-PEG6-Val-Cit-PAB-OH
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Overview
Description
Boc-PEG6-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The PAB group includes a free benzylic alcohol that can be used to link to a drug payload. The Boc protecting group can be removed with acid to release a primary amine for further conjugation. The Val-Cit-PAB is cleaved by cellular proteases for efficient release of payloads to the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG6-Val-Cit-PAB-OH involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
PEGylation: A hydrophilic PEG spacer is introduced to enhance solubility and biocompatibility.
Dipeptide Formation: The Val-Cit dipeptide is synthesized and attached to the PEG spacer.
PAB Conjugation: The PAB group is conjugated to the dipeptide, completing the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed using acidic conditions, releasing a primary amine.
Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The free benzylic alcohol in the PAB group can be used to link to various drug molecules.
Common Reagents and Conditions
Acidic Conditions: Used for Boc deprotection.
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Linking Reagents: Used for conjugating the PAB group to drug molecules.
Major Products Formed
Primary Amine: Formed after Boc deprotection.
Drug Payload: Released after cleavage of the Val-Cit dipeptide by proteases.
Scientific Research Applications
Boc-PEG6-Val-Cit-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Integral component of ADCs used in cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Boc-PEG6-Val-Cit-PAB-OH involves:
Enzyme Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The PAB group allows for the attachment of various drug molecules, facilitating targeted delivery.
Release: The drug payload is released within the target cell, exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
SPDP-Val-Cit-PAB-OH: Another cleavable ADC linker with similar properties.
NH2-PEG4-Val-Cit-PAB-OH: Features a shorter PEG spacer but similar cleavage mechanism.
Uniqueness
Boc-PEG6-Val-Cit-PAB-OH is unique due to its:
Hydrophilic PEG Spacer: Enhances solubility and biocompatibility.
Boc-Protected Amine: Allows for controlled deprotection and conjugation.
Efficient Cleavage: The Val-Cit dipeptide is specifically cleaved by cellular proteases, ensuring targeted drug release
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N6O13/c1-28(2)33(35(48)43-31(7-6-13-40-36(39)49)34(47)42-30-10-8-29(27-45)9-11-30)44-32(46)12-15-51-17-19-53-21-23-55-25-26-56-24-22-54-20-18-52-16-14-41-37(50)57-38(3,4)5/h8-11,28,31,33,45H,6-7,12-27H2,1-5H3,(H,41,50)(H,42,47)(H,43,48)(H,44,46)(H3,39,40,49)/t31-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICDKJHWASHRHU-WEZIJMHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N6O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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